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Compound of Interest

Compound Name: 3',4',5'-Trifluoropropiophenone

Cat. No.: B1303399

For researchers, scientists, and drug development professionals, 3',4',5'-
Trifluoropropiophenone (CAS No. 220227-74-7) is a valuable fluorinated building block in
organic synthesis, particularly in the development of novel pharmaceutical compounds and
agrochemicals. The presence of the trifluorophenyl moiety can significantly influence the
pharmacokinetic and physicochemical properties of a molecule, such as metabolic stability,
lipophilicity, and binding affinity. This guide provides an in-depth overview of its commercial
availability, key technical data, a plausible synthetic protocol, and potential applications.

Commercial Avalilability

Several chemical suppliers offer 3',4',5'-Trifluoropropiophenone, typically at a purity of 97%
or higher. The compound is available in various quantities to suit both research and
development needs. Below is a summary of prominent suppliers and their typical product

specifications.
Supplier Purity Available Quantities
--INVALID-LINK-- >97% Gram scale
--INVALID-LINK-- 97% Milligram to gram scale
--INVALID-LINK-- Custom Inquire for details
--INVALID-LINK-- >98% Inquire for details
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Physicochemical Properties

A compilation of the key physical and chemical properties of 3',4',5'-Trifluoropropiophenone
is provided below. These values are essential for reaction planning and safety assessments.

Property Value

Molecular Formula CoH7F30

Molecular Weight 188.15 g/mol

CAS Number 220227-74-7

Appearance Not spec‘jified b-y most suppliers, likely a liquid or
low-melting solid

Boiling Point 206-208 °C (lit.)

Density 1.273 g/mL at 25 °C (lit.)

Refractive Index (n20/D) 1.4710 (lit.)

Synthesis of 3',4',5'-Trifluoropropiophenone

The most probable synthetic route to 3',4',5'-Trifluoropropiophenone is the Friedel-Crafts
acylation of 1,2,3-trifluorobenzene with either propionyl chloride or propionic anhydride, using a
Lewis acid catalyst such as aluminum chloride (AICIs).

Reaction Scheme
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A schematic of the Friedel-Crafts acylation for synthesizing 3',4',5'-Trifluoropropiophenone.

Detailed Experimental Protocol (Adapted)

The following is a representative experimental procedure adapted from a standard Friedel-

Crafts acylation protocol. Researchers should perform their own risk assessment and

optimization.

Materials:

e 1,2 3-Trifluorobenzene

e Propionyl chloride

e Anhydrous aluminum chloride (AICI3)

e Dichloromethane (CH2zClz2),

anhydrous

e Hydrochloric acid (HCI), aqueous solution (e.g., 1 M)

o Saturated sodium bicarbonate (NaHCOs3) solution
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 Brine (saturated NaCl solution)
¢ Anhydrous magnesium sulfate (MgSQOa) or sodium sulfate (Na2S0a)
Procedure:

o Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic
stir bar, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen
or argon), add anhydrous aluminum chloride (1.1 to 1.5 equivalents).

e Solvent Addition: Add anhydrous dichloromethane to the flask.

e Acyl Chloride Addition: Cool the suspension to 0 °C using an ice bath. Slowly add propionyl
chloride (1.0 equivalent) to the stirred suspension.

o Aromatic Substrate Addition: To this mixture, add 1,2,3-trifluorobenzene (1.0 equivalent)
dropwise via the dropping funnel, maintaining the temperature at 0 °C.

o Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room
temperature and stir for several hours (the reaction progress can be monitored by TLC or
GC-MS).

e Quenching: Carefully and slowly quench the reaction by pouring the mixture over crushed
ice and 1 M HCI with vigorous stirring.

o Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the
aqueous layer with dichloromethane.

e Washing: Combine the organic layers and wash sequentially with 1 M HCI, water, saturated
sodium bicarbonate solution, and brine.

e Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or
sodium sulfate, filter, and concentrate the solvent under reduced pressure.

« Purification: The crude product can be purified by vacuum distillation or column
chromatography on silica gel to yield pure 3',4',5'-Trifluoropropiophenone.
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Experimental Workflow Visualization
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A generalized workflow for the synthesis and purification of 3',4",5'-Trifluoropropiophenone.

Potential Applications in Research and
Development

3',4',5'-Trifluoropropiophenone serves as a key intermediate in the synthesis of more
complex molecules. The ketone functional group is a versatile handle for a variety of chemical
transformations, including:

e Reductions: The ketone can be reduced to the corresponding secondary alcohol, which can
be a chiral center in biologically active molecules.

» Reductive Amination: Reaction with amines under reducing conditions can introduce
nitrogen-containing functionalities, a common strategy in drug design.

» Alpha-Functionalization: The protons alpha to the carbonyl group can be removed to form an
enolate, which can then react with various electrophiles to introduce new substituents.

o Condensation Reactions: The ketone can participate in aldol or similar condensation
reactions to form larger carbon skeletons.

The trifluorophenyl group is often incorporated into drug candidates to enhance metabolic
stability by blocking sites of oxidative metabolism. Its electron-withdrawing nature can also
modulate the acidity/basicity of nearby functional groups and influence non-covalent
interactions with biological targets. While specific examples of its use in late-stage drug
candidates are not prevalent in publicly available literature, its structural motif is of high interest
to medicinal chemists working on new therapeutic agents.

 To cite this document: BenchChem. [Commercial Suppliers and Technical Guide for 3',4',5'-
Trifluoropropiophenone]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1303399#3-4-5-trifluoropropiophenone-commercial-
suppliers]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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